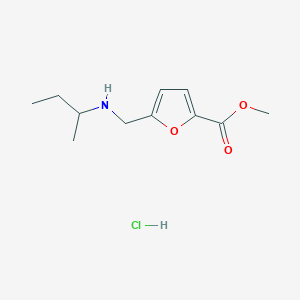
5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester
Overview
Description
5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester is an organic compound with a furan ring substituted at the 2-position with a carboxylic acid methyl ester and at the 5-position with a sec-butylamino-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Methyl Ester Group: This can be achieved by esterification of the corresponding carboxylic acid using methanol and a suitable acid catalyst such as sulfuric acid.
Substitution with Sec-butylamino-methyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a drug candidate for various therapeutic areas.
Industry: Use in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Sec-butylamino-methyl)-furan-2-carboxylic acid methyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its sec-butylamino-methyl group provides steric and electronic effects that can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-4-8(2)12-7-9-5-6-10(15-9)11(13)14-3;/h5-6,8,12H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZBYXMUWLJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(O1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B3942337.png)
![4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3942345.png)
![1-(2-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942352.png)
![1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B3942354.png)
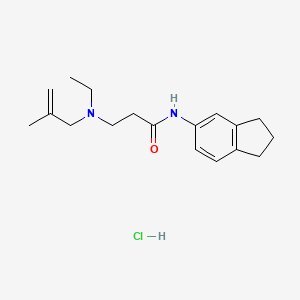
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3942377.png)
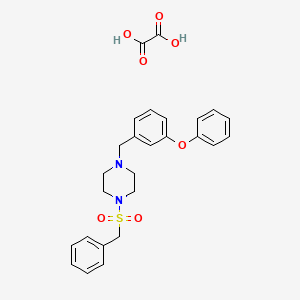
![1-(ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942393.png)
![1-(4-ethylbenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942419.png)
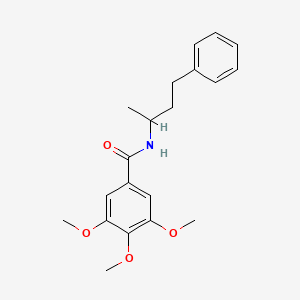
![1-(3-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3942433.png)
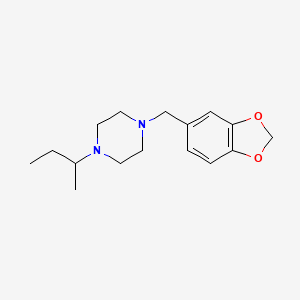
![[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone](/img/structure/B3942444.png)
![4-ethyl-3-methyl-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}thio)-4H-1,2,4-triazole](/img/structure/B3942451.png)
